molecular formula C6H15N B12961727 (R)-Hexan-3-amine

(R)-Hexan-3-amine

Cat. No.: B12961727
M. Wt: 101.19 g/mol
InChI Key: HQLZFBUAULNEGP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Hexan-3-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method for preparing ®-Hexan-3-amine involves the asymmetric reduction of hexan-3-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.

    Reductive Amination: Another method involves the reductive amination of hexan-3-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, ®-Hexan-3-amine can be produced via catalytic hydrogenation of hexan-3-one using chiral catalysts. This method is scalable and efficient for large-scale production.

Types of Reactions:

    Oxidation: ®-Hexan-3-amine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: It can be reduced to form hexan-3-amine derivatives with different substituents.

    Substitution: The amine group in ®-Hexan-3-amine can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkyl halides are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Imines or oxides.

    Reduction Products: Various hexan-3-amine derivatives.

    Substitution Products: Substituted amines with different functional groups.

Chemistry:

    Chiral Synthesis: ®-Hexan-3-amine is used as a chiral building block in the synthesis of other chiral compounds.

    Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure products.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: ®-Hexan-3-amine derivatives are explored for their therapeutic potential in treating various conditions.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-Hexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate biochemical pathways, resulting in the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

    (S)-Hexan-3-amine: The enantiomer of ®-Hexan-3-amine, with similar chemical properties but different biological activities.

    Hexan-2-amine: A structural isomer with the amine group at a different position, leading to different reactivity and applications.

    Hexan-1-amine: Another isomer with distinct properties and uses.

Uniqueness:

    Chirality: The specific ®-configuration of Hexan-3-amine imparts unique reactivity and interaction with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

    Functional Group Position: The position of the amine group at the third carbon atom influences its chemical behavior and applications compared to other isomers.

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

(3R)-hexan-3-amine

InChI

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m1/s1

InChI Key

HQLZFBUAULNEGP-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@@H](CC)N

Canonical SMILES

CCCC(CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.